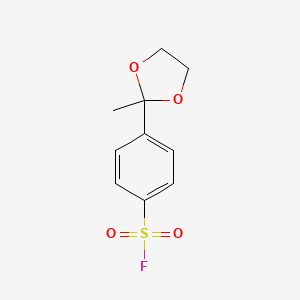
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride
Übersicht
Beschreibung
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride (MDBSF) is a fluorinated sulfonyl compound that has been widely used in scientific research applications. It is a versatile compound with a wide variety of potential applications in organic synthesis, biochemistry, and pharmacology. MDBSF is a useful reagent for the synthesis of various compounds, including drugs, and has been used in many biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
-
Bio-based Solvents
- Field : Green Chemistry .
- Application : The development of bio-based solvents .
- Method : A 10 step method has been proposed for the development of new bio-based solvents, which utilises a combination of in silico modelling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, a selection of green synthetic routes followed by application testing and toxicity measurements .
- Results : The challenges that the chemical industry face in the development of new bio-based solvents are highlighted through a case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), which can be synthesised from glycerol .
-
Crystallography
- Field : Crystallography .
- Application : Study of the molecular structure of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol .
- Method : The structure was determined using X-ray crystallography .
- Results : The molecules of the compound display an intra-molecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor. In the crystal, inter-molecular C-H⋯π interactions connect adjacent molecules into chains parallel to the b axis .
-
Battery Technology
- Field : Battery Technology .
- Application : Used as an electrolyte additive in lithium ion batteries .
- Method : It enables the formation of thin, smooth and stable passive solid electrolyte interphase (SEI) layer .
- Results : Increases the cycling efficiency and discharge capacity retention of the secondary battery .
-
Green Chemistry
- Field : Green Chemistry .
- Application : Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
- Method : A variety of approaches to protection and deprotection of carbonyls including as dioxolanes are known .
- Results : The challenges that the chemical industry face in the development of new bio-based solvents are highlighted through a case study .
-
Synthesis of Hyperbranched Polyethers
- Field : Polymer Chemistry .
- Application : 4-(Hydroxymethyl)-1,3-dioxolan-2-one can be used as a building block to synthesize hyperbranched polyethers .
- Method : The compound is used in copolymerization with cyclic carbonate containing phthalimide moieties .
- Results : This method allows for the synthesis of complex polymeric structures .
-
Polymerization
- Field : Polymer Chemistry .
- Application : 2,2,5-trimethyl-1,3-dioxolan-4-one (Me 3 DOX, 2) was considered as an alternative for polymerization .
- Method : The study of the polymerization started with an overnight reaction, in the same solvent-free conditions .
- Results : This method allows for the synthesis of complex polymeric structures .
-
Protecting Groups in Organic Synthesis
- Field : Organic Chemistry .
- Application : Dioxolanes can be used as protecting groups for carbonyl compounds .
- Method : The compound is produced by acid catalysed reaction with ethylene glycol, the reduction reaction carried out, and the protecting group removed by hydrolysis to produce 4-hydroxymethylcyclohexanone .
- Results : This method allows for selective reactions of other functional groups present in the molecule .
-
Bio-based Solvents
- Field : Green Chemistry .
- Application : Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC) can be synthesised from glycerol and used as a bio-based solvent .
- Method : A 10 step method has been proposed for the development of new bio-based solvents, which utilises a combination of in silico modelling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, a selection of green synthetic routes followed by application testing and toxicity measurements .
- Results : The challenges that the chemical industry face in the development of new bio-based solvents are highlighted through a case study .
-
Polymerization
- Field : Polymer Chemistry .
- Application : 2,2,5-trimethyl-1,3-dioxolan-4-one (Me 3 DOX, 2) was considered as an alternative for polymerization .
- Method : The study of the polymerization started with an overnight reaction, in the same solvent-free conditions .
- Results : This method allows for the synthesis of complex polymeric structures .
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)benzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)16(11,12)13/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYUDQLBCNNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



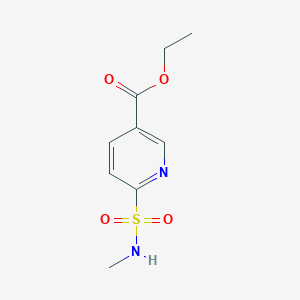
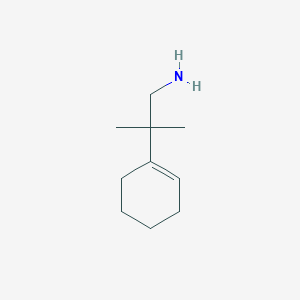
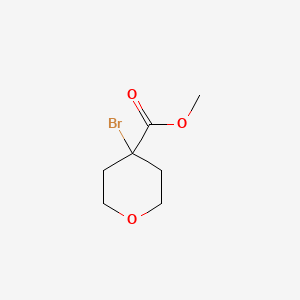
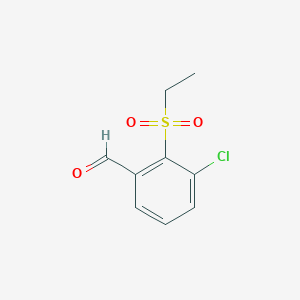
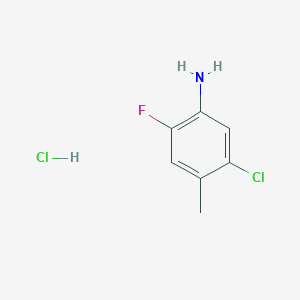
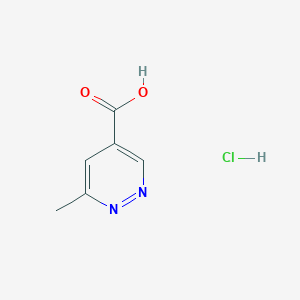
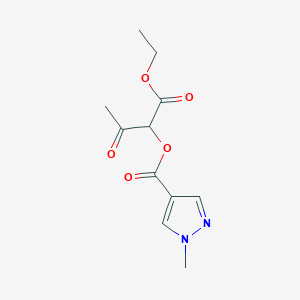
![(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1430678.png)
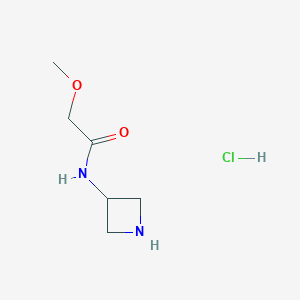
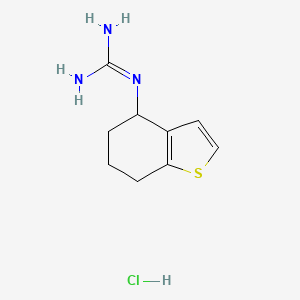
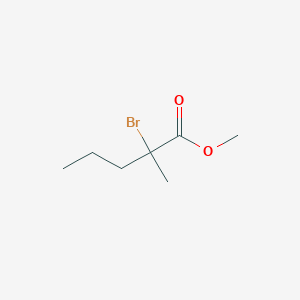
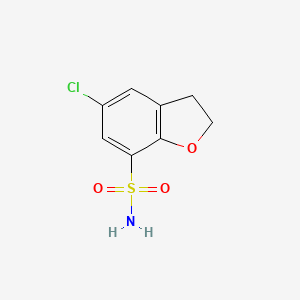
![1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1430688.png)
![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride](/img/structure/B1430689.png)